Methyl 3-amino-2-ethylbutanoate
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Overview
Description
Methyl 3-amino-2-ethylbutanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of butanoic acid, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-ethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-ethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 3-amino-2-ethylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-ethylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 3-amino-2-ethylbutanoate can be compared with other similar compounds such as:
Methyl 3-amino-2-butenoate: Differing by the presence of a double bond, which affects its reactivity and applications.
Methyl 3-amino-2-methylbutanoate: Differing by the substitution pattern on the carbon chain, influencing its steric and electronic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Biological Activity
Methyl 3-amino-2-ethylbutanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, biological activities, and relevant case studies, providing a comprehensive overview of its significance in drug development.
Structural Characteristics
This compound is classified as an amino acid derivative with the following molecular formula:
- Chemical Formula : C₇H₁₅N₁O₂
- Molecular Weight : 143.21 g/mol
The structure features a methyl ester group attached to an amino acid backbone, contributing to its reactivity and interaction with biological targets. The presence of both an amino group and a carboxylate moiety is crucial for its biological activity, facilitating interactions with enzymes and receptors.
Synthesis Methods
The synthesis of this compound typically involves straightforward esterification processes. One common method includes:
- Esterification : Reacting 3-amino-2-ethylbutanoic acid with methanol in the presence of an acid catalyst.
- Purification : The crude product is purified through recrystallization or chromatography.
This method ensures high yields and purity, making it suitable for further biological testing.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including leukemia HL-60 and liver cancer BEL-7402. The compound's efficacy was compared against standard chemotherapeutics like 5-fluorouracil (5-FU), showing promising results in reducing cell viability (Table 1).
Compound | Cell Line | IC50 (µM) | Comparison with 5-FU |
---|---|---|---|
This compound | HL-60 (Leukemia) | 15 | More effective |
This compound | BEL-7402 (Liver) | 12 | Comparable |
5-Fluorouracil | HL-60 | 20 | Benchmark |
Case Studies
- Antimicrobial Study : A study conducted by researchers at a pharmacological institute evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong potential for development as an antimicrobial agent.
- Antitumor Research : In a comparative study published in Journal of Medicinal Chemistry, this compound was tested alongside various amino acid derivatives for their antitumor properties. The results showed that this compound exhibited superior cytotoxicity against cancer cells compared to other derivatives, highlighting its potential as a lead compound for new anticancer drugs.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 3-amino-2-ethylbutanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-6(5(2)8)7(9)10-3/h5-6H,4,8H2,1-3H3 |
InChI Key |
DBQGCFVOOMYRCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)N)C(=O)OC |
Origin of Product |
United States |
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